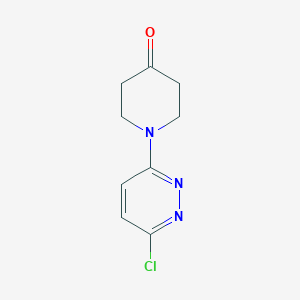

1-(6-Chloropyridazin-3-yl)piperidin-4-one

Description

Contextual Significance of Pyridazinone and Piperidinone Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridazine (B1198779) ring is a six-membered heterocycle containing two adjacent nitrogen atoms. Its derivatives, particularly pyridazinones, are recognized for their unique physicochemical properties that make them attractive for drug design. nih.govnih.gov These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, which is crucial for drug-target interactions. nih.govnih.gov The inherent polarity of the pyridazine ring can also lead to favorable characteristics such as reduced lipophilicity and lower inhibition of cytochrome P450 enzymes. nih.gov Consequently, pyridazine-containing compounds have been explored for a wide array of therapeutic applications. scirp.org

Similarly, the piperidine (B6355638) ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals. chemrevlett.com Piperidin-4-one derivatives, in particular, are versatile intermediates in organic synthesis and serve as core structures in many biologically active molecules. chemrevlett.combiomedpharmajournal.orgresearchgate.net The piperidin-4-one scaffold allows for functionalization at various positions, enabling the synthesis of diverse compound libraries for drug discovery. acs.orgnih.gov Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-Alzheimer's, and antiviral properties. nih.gov

Rationale for Research on 1-(6-Chloropyridazin-3-yl)piperidin-4-one as a Key Chemical Entity

The compound this compound emerges as a significant research target due to its role as a key synthetic intermediate. Its structure strategically combines the reactive chloropyridazine unit with the versatile piperidin-4-one core. The chlorine atom on the pyridazine ring serves as a leaving group, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is fundamental for constructing more complex molecules.

A primary application of this compound is in the synthesis of more elaborate compounds with potential therapeutic value. For instance, it is a precursor in the formation of molecules like (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-phenylpiperazin-1-yl)methanone. The synthesis of such complex structures typically involves the reaction of 3,6-dichloropyridazine (B152260) with piperidin-4-one to form the core intermediate, this compound. This intermediate can then undergo further reactions, such as reductive amination or other coupling reactions at the ketone position, to build out the final, often more biologically active, molecule.

The rationale for its study is therefore rooted in its utility as a building block. Research into its efficient synthesis and reactivity provides medicinal chemists with a valuable tool for creating novel derivatives for high-throughput screening and lead optimization in drug discovery programs. The presence of both a reactive halogen and a functionalizable ketone group within the same molecule makes it a highly versatile platform for chemical exploration.

Below is a table detailing the chemical properties of this compound and a closely related analogue, highlighting their key structural and physicochemical characteristics.

| Property | This compound | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol |

| CAS Number | 403817-10-3 | 89937-26-8 scbt.com |

| Molecular Formula | C₉H₁₀ClN₃O | C₉H₁₂ClN₃O scbt.com |

| Molecular Weight | 211.65 g/mol | 213.67 g/mol scbt.com |

| Structure | A pyridazine ring attached to a piperidin-4-one ring | A pyridazine ring attached to a piperidin-4-ol ring |

| Key Functional Groups | Ketone, Chloroalkene, Amine | Alcohol, Chloroalkene, Amine |

Overview of Research Trajectories for Related Halogenated Heterocyclic Ketones

The study of this compound is part of a broader trend in the investigation of halogenated heterocyclic ketones. These compounds are of significant interest in synthetic and medicinal chemistry due to the dual functionality they possess. The halogen atom, typically chlorine or bromine, provides a reactive site for cross-coupling reactions (like Suzuki or Buchwald-Hartwig aminations) or nucleophilic aromatic substitutions, allowing for the introduction of diverse substituents. researchgate.netgoogle.com The ketone group offers a handle for a wide range of chemical transformations, including reductions, oxidations, and condensations, to further modify the molecular scaffold. rasayanjournal.co.in

Research in this area often focuses on several key trajectories:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering more efficient, selective, and environmentally friendly methods for synthesizing these bifunctional building blocks.

Exploration of Chemical Space: By utilizing the reactivity of both the halogen and the ketone, chemists can generate large libraries of diverse compounds. This is crucial for identifying new molecules with desired biological or material properties.

Application in Medicinal Chemistry: Halogenated heterocyclic ketones are frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been investigated as potential anti-cancer agents. nih.gov The halogen can be a key pharmacophoric feature or a site for late-stage functionalization to fine-tune a drug candidate's properties.

Probing Biological Mechanisms: These compounds are also used as chemical probes to study biological pathways. Their ability to be readily modified allows for the creation of derivatives that can interact with specific biological targets, helping to elucidate their function.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-1-2-9(12-11-8)13-5-3-7(14)4-6-13/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVKANRUWLPPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377600 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303149-95-3 | |

| Record name | 1-(6-chloropyridazin-3-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 6 Chloropyridazin 3 Yl Piperidin 4 One

Optimization of Reaction Conditions and Yields for 1-(6-Chloropyridazin-3-yl)piperidin-4-one Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,6-dichloropyridazine (B152260) with piperidin-4-one. The optimization of this reaction is critical for achieving high yields and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, the nature of the base, reaction temperature, and reaction time.

The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to facilitate the nucleophilic attack of the piperidin-4-one nitrogen on the electron-deficient pyridazine (B1198779) ring. Common bases used for this purpose include organic bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃). acs.orgmdpi.com

The choice of solvent plays a significant role in the reaction's efficiency. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often employed as they can effectively solvate the reactants and facilitate the SNAr mechanism. google.com The reaction temperature is another crucial factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can lead to the formation of side products. Therefore, a balance must be struck to ensure a clean and efficient reaction. Reaction times can vary from a few hours to overnight, depending on the specific conditions employed. google.com

To illustrate the impact of different reaction conditions on the yield of N-aryl piperidin-4-ones, a representative data table is provided below. While this data is for analogous reactions, it provides valuable insight into the optimization process for the synthesis of this compound.

Interactive Data Table: Optimization of Reaction Conditions for N-Aryl Piperidin-4-one Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | TEA | Acetonitrile | 80 | 18 | 78 |

| 3 | Na₂CO₃ | DMSO | 120 | 8 | 90 |

| 4 | DIPEA | NMP | 110 | 10 | 82 |

| 5 | K₂CO₃ | Acetonitrile | 80 | 24 | 75 |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations in modern chemistry. For the synthesis of this compound, a comparative analysis of different synthetic approaches can be performed using green chemistry metrics. These metrics help in quantifying the "greenness" of a chemical process.

One common approach to synthesizing N-substituted piperidin-4-ones is the classical Dieckmann condensation, which involves multiple steps, including a bis-Michael addition followed by cyclization and decarboxylation. acs.org While effective, this method often suffers from the use of excess reagents, long reaction times, and challenging product isolation, leading to a lower atom economy and a higher E-factor (Environmental Factor), which is the mass ratio of waste to the desired product. acs.org

A more direct and greener alternative is the one-pot nucleophilic aromatic substitution reaction discussed in the previous section. This method generally offers a higher atom economy as it involves fewer steps and generates less waste. acs.org The use of greener solvents is another important aspect of green chemistry. While solvents like DMF and DMSO are effective, they are also associated with environmental and health concerns. Research into the use of more benign solvents, such as deep eutectic solvents (DES), has shown promise in the synthesis of piperidin-4-one derivatives. asianpubs.orgresearchgate.net These solvents are often biodegradable, have low toxicity, and can be recycled, making them a more sustainable choice. asianpubs.org

Furthermore, the use of catalytic methods can significantly improve the green credentials of a synthesis. For instance, the development of catalysts that can facilitate the N-arylation reaction under milder conditions and with higher efficiency would reduce energy consumption and waste generation.

The following table provides a comparative analysis of a conventional multi-step synthesis versus a greener one-pot approach for the synthesis of N-substituted piperidin-4-ones, highlighting key green chemistry metrics.

Interactive Data Table: Comparative Analysis of Synthetic Routes to N-Aryl Piperidin-4-ones

| Parameter | Conventional Multi-Step Synthesis | Greener One-Pot Synthesis |

| Number of Steps | 3-4 | 1 |

| Atom Economy | Lower | Higher |

| E-Factor | Higher | Lower |

| Solvent Usage | High, often hazardous solvents | Lower, potential for greener solvents |

| Energy Consumption | Higher (multiple heating/cooling cycles) | Lower |

| Overall Yield | Often moderate | Generally good to excellent |

Chemical Reactivity and Derivatization of 1 6 Chloropyridazin 3 Yl Piperidin 4 One

Reactivity of the Piperidin-4-one Carbonyl Group

The carbonyl group of the piperidin-4-one ring is a key site for functionalization. Its reactivity is characteristic of a typical ketone, allowing for a range of transformations that modify the core structure and its physicochemical properties.

Ketone Functional Group Transformations (e.g., Reductions, Oxime/Hydrazone Formation)

The carbonyl group can undergo nucleophilic addition reactions, most notably reduction to the corresponding alcohol. The reduction of 1-(6-Chloropyridazin-3-yl)piperidin-4-one yields 1-(6-Chloropyridazin-3-yl)piperidin-4-ol, a commonly available derivative. echemi.comscbt.com This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent.

Furthermore, the ketone can react with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions introduce additional nitrogen-containing functional groups, which can serve as points for further derivatization or as important pharmacophores in medicinal chemistry.

Table 1: Examples of Carbonyl Group Transformations

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (N₂H₄) or substituted hydrazines | Hydrazone |

α-Functionalization Reactions (e.g., Alkylation, Halogenation adjacent to carbonyl)

The carbon atoms adjacent to the carbonyl group (α-carbons) in the piperidin-4-one ring are susceptible to functionalization through the formation of an enolate or enamine intermediate. These reactions allow for the introduction of alkyl, halo, or other substituents at the C3 and C5 positions of the piperidine (B6355638) ring.

For instance, deprotonation with a suitable base followed by treatment with an alkyl halide can lead to α-alkylation. Similarly, halogenating agents can be used to introduce chlorine or bromine atoms at the α-position. Such modifications are crucial for creating analogs with altered steric and electronic properties. The synthesis of compounds like 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrates the feasibility of such α-functionalizations on the piperidone core. nih.gov

Reactivity of the 6-Chloropyridazin-3-yl Moiety

The 6-chloropyridazin-3-yl portion of the molecule is characterized by an electron-deficient aromatic system, which makes the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution of the Chlorine Atom on the Pyridazine (B1198779) Ring

The chlorine atom at the 6-position of the pyridazine ring is readily displaced by a wide variety of nucleophiles. This is the most common and versatile reaction pathway for derivatizing this scaffold. The electron-withdrawing nature of the pyridazine nitrogen atoms facilitates the addition-elimination mechanism characteristic of SNAr reactions. youtube.com

A broad range of nucleophiles, including amines, phenols, and thiols, can be used to replace the chlorine atom, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. These reactions are often carried out in the presence of a base to neutralize the HCl generated. The choice of solvent and reaction temperature can be optimized to achieve high yields. Numerous studies have demonstrated this reactivity, using various substituted pyridazines as substrates to create diverse chemical libraries. mdpi.comresearchgate.netresearchgate.net

Table 2: Examples of Nucleophilic Substitution on the 6-Chloropyridazine Ring

| Nucleophile | Reagent Type | Product Moiety |

|---|---|---|

| R-NH₂ | Primary/Secondary Amine | 6-amino-pyridazine |

| Ar-OH | Phenol | 6-phenoxy-pyridazine |

| R-SH | Thiol | 6-thio-pyridazine |

| R-O⁻ | Alkoxide | 6-alkoxy-pyridazine |

Modifications of the Pyridazine Nitrogen Atoms

While less common than substitution at the C6 position, the nitrogen atoms of the pyridazine ring can also be involved in chemical transformations. The lone pair of electrons on the nitrogen atoms can be targeted for reactions such as N-oxide formation or quaternization with alkylating agents. These modifications can significantly alter the electronic properties of the pyridazine ring, influencing its reactivity and biological activity. For example, the synthesis of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine involves the cyclocondensation reaction utilizing one of the pyridazine nitrogens. mdpi.com

Design and Synthesis of Novel Derivatives and Analogs of this compound

The dual reactivity of this compound provides a strategic platform for the design and synthesis of novel derivatives and analogs. By combining the reactions discussed above, chemists can systematically modify both the piperidinone and chloropyridazine moieties to explore chemical space.

For example, a common synthetic strategy involves first performing a nucleophilic substitution on the 6-chloropyridazine ring to introduce a desired substituent. Subsequently, the piperidin-4-one carbonyl group can be transformed, for instance, by reduction to the alcohol or by reductive amination to introduce another element of diversity. This modular approach allows for the creation of large libraries of compounds from a single, versatile starting material. The literature contains numerous examples where a chloropyridazine core is used as a building block for more complex molecules with potential applications in medicinal chemistry. nih.govnih.govorganic-chemistry.org

Exploration of Structure-Activity Relationship (SAR) Design Principles for Analogs (in silico design)

The design of analogs of this compound for establishing structure-activity relationships (SAR) is often guided by computational, or in silico, methods. These approaches allow for the rational design of new compounds with a higher probability of desired biological activity. Key in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in this process.

QSAR models are developed by correlating the structural or physicochemical properties of a series of compounds with their biological activities. For derivatives of the this compound scaffold, a QSAR study would typically involve the generation of a dataset of analogs with known activities and the calculation of various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). By identifying the descriptors that have a significant correlation with the biological activity, a predictive QSAR model can be built. This model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis.

Molecular docking simulations provide insights into the putative binding mode of a ligand within the active site of a biological target. In the context of this compound derivatives, docking studies can help to understand how modifications to the scaffold might affect binding affinity and selectivity. For instance, the replacement of the chlorine atom on the pyridazine ring with different substituents can be modeled to assess the impact on interactions with the target protein. Similarly, derivatization of the piperidin-4-one ring can be explored to identify opportunities for additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. The insights gained from docking studies can guide the design of new analogs with improved binding characteristics. nih.govnih.gov

The general principles for the in silico design of analogs of this scaffold often involve:

Modification of the 6-position of the pyridazine ring: The chlorine atom is a good leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of substituents. In silico methods can be used to predict the effect of these substituents on activity.

Functionalization of the piperidin-4-one ring: The ketone group can be modified, for example, through reductive amination, to introduce new functional groups that can interact with the target. The nitrogen of the piperidine ring can also be a point of modification.

Introduction of chiral centers: The creation of stereoisomers can lead to differences in biological activity, and in silico tools can help to predict which stereoisomer is likely to be more active.

Table 1: Key In Silico Design Principles for this compound Analogs

| Design Principle | Rationale | In Silico Approach | Potential Outcome |

|---|---|---|---|

| Substitution at the 6-position of the pyridazine ring | The chlorine atom can be replaced to modulate electronic and steric properties, and to introduce new interaction points. | Molecular Docking, QSAR | Enhanced binding affinity and selectivity. |

| Derivatization of the piperidin-4-one moiety | The ketone can be converted to other functional groups to explore new binding interactions. | Molecular Docking | Improved target engagement and potency. |

| Modification of the piperidine nitrogen | Alkylation or acylation can alter the overall shape and lipophilicity of the molecule. | QSAR, Pharmacophore Modeling | Optimized pharmacokinetic properties. |

| Introduction of stereocenters | Chirality can lead to stereospecific interactions with the target. | 3D-QSAR, Molecular Dynamics | Identification of the more active enantiomer. |

Library Synthesis Approaches for this compound Derivatives

The synthesis of a library of derivatives from a common scaffold is a powerful strategy in drug discovery to systematically explore SAR. For this compound, library synthesis can be approached in a modular fashion, allowing for the rapid generation of a diverse set of compounds.

One common approach is parallel synthesis, where a common intermediate is reacted with a set of diverse building blocks in separate reaction vessels. In the case of this compound, the synthesis could start from 3,6-dichloropyridazine (B152260) and piperidin-4-one. The resulting scaffold can then be diversified in several ways.

A primary diversification point is the 6-chloro substituent on the pyridazine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, including amines, alcohols, and thiols. nih.gov By reacting the parent compound with a library of nucleophiles, a diverse set of analogs with different substituents at the 6-position can be generated.

Another key site for diversification is the ketone group of the piperidin-4-one ring. This can be achieved through various reactions, such as:

Reductive amination: Reaction with a library of primary or secondary amines in the presence of a reducing agent to yield a diverse set of N-substituted piperidines.

Wittig reaction: Reaction with a variety of phosphoranes to introduce different carbon-based substituents at the 4-position.

Aldol condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones, which can be further modified.

Combinatorial chemistry approaches can also be employed, where building blocks are combined in a systematic way to generate a large number of compounds. For example, a library could be synthesized by reacting a set of substituted 3,6-dichloropyridazines with a set of substituted piperidin-4-ones.

Table 2: Library Synthesis Strategies for this compound Derivatives

| Synthesis Strategy | Reaction | Building Blocks | Resulting Diversity |

|---|---|---|---|

| Parallel Synthesis at the 6-position | Nucleophilic Aromatic Substitution (SNAr) | Library of amines, alcohols, thiols | Varied substituents on the pyridazine ring. |

| Parallel Synthesis at the 4-position | Reductive Amination | Library of primary and secondary amines | Diverse N-substituted piperidines. |

| Combinatorial Synthesis | Condensation and SNAr | Substituted 3,6-dichloropyridazines and substituted piperidin-4-ones | Diversity at both the pyridazine and piperidine rings. |

Functionalization Strategies for Expanding Chemical Space

Expanding the chemical space around the this compound scaffold is crucial for fine-tuning its biological activity and physicochemical properties. Several functionalization strategies can be employed to achieve this.

The chlorine atom at the 6-position of the pyridazine ring is a key handle for functionalization. As mentioned, it readily undergoes SNAr reactions. Furthermore, it can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, significantly expanding the chemical space. researchgate.net

The piperidin-4-one moiety offers multiple sites for functionalization. The ketone can be reduced to a hydroxyl group, which can then be further derivatized, for instance, by esterification or etherification. The nitrogen atom of the piperidine ring can be functionalized through N-alkylation, N-acylation, or N-arylation to introduce a variety of substituents that can influence the compound's properties.

The pyridazine ring itself can also be a target for functionalization. For example, C-H activation methods could potentially be used to introduce substituents at other positions on the ring, although this is generally more challenging than displacing the chlorine atom.

The ketone's α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of substituents at the 3- and 5-positions of the piperidine ring, further increasing the structural diversity of the analogs.

Table 3: Functionalization Strategies for this compound

| Functionalization Site | Reaction Type | Reagents/Conditions | Potential New Functionalities |

|---|---|---|---|

| 6-Chloro on Pyridazine | Nucleophilic Aromatic Substitution | Amines, alcohols, thiols | Amino, alkoxy, thioether groups. |

| Suzuki Coupling | Boronic acids, Pd catalyst, base | Aryl, heteroaryl groups. | |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups. | |

| 4-Ketone on Piperidine | Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary and tertiary amines. |

| Grignard Reaction | R-MgBr | Tertiary alcohols. | |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, base | N-alkyl groups. |

| N-Acylation | Acyl chlorides, base | N-acyl groups. |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful, non-destructive means to probe the molecular structure. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds and atomic nuclei can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-(6-Chloropyridazin-3-yl)piperidin-4-one, ¹H and ¹³C NMR spectra provide unambiguous evidence for its constitution.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) and piperidinone rings. The two protons on the pyridazine ring typically appear as doublets in the aromatic region, with their coupling constant indicating their ortho relationship. The piperidinone protons, being in a more flexible ring system, present as multiplets in the aliphatic region. The protons adjacent to the nitrogen atom (C2 and C6 positions of the piperidine (B6355638) ring) are deshielded and appear at a lower field compared to the protons at the C3 and C5 positions.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbon (C4) of the piperidinone ring is characteristically found at a very low field (downfield). The carbons of the chloropyridazine ring appear in the aromatic region, with the carbon atom bonded to chlorine showing a distinct chemical shift. The aliphatic carbons of the piperidinone ring are observed at higher field (upfield).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the piperidinone ring. An HMBC spectrum would reveal correlations between protons and carbons separated by two or three bonds, definitively linking the piperidinone ring to the C3 position of the pyridazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar piperidin-4-one and pyridazine structures.

| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridazine-H4/H5 | ~7.2 - 7.6 (d) | ~120 - 130 |

| Pyridazine-C3 | - | ~158 |

| Pyridazine-C6 | - | ~150 |

| Piperidinone-H2/H6 | ~3.8 - 4.2 (t) | ~45 - 50 |

| Piperidinone-H3/H5 | ~2.6 - 3.0 (t) | ~38 - 42 |

| Piperidinone-C4 (C=O) | - | ~205 - 210 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group in the piperidinone ring. niscpr.res.in This peak is typically observed in the range of 1720-1740 cm⁻¹. Other significant absorptions include the C-N stretching vibrations from the tertiary amine and the pyridazine ring, and the C-Cl stretch. The aromatic C-H stretching vibrations of the pyridazine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidinone ring appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. nih.gov While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds within the rings, often produce stronger signals in Raman than in IR. The symmetric vibrations of the pyridazine ring are also expected to be prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C-H Stretch (Aromatic) | 3050 - 3150 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2980 | IR, Raman |

| C=O Stretch (Ketone) | 1720 - 1740 | IR (Strong), Raman |

| C=N / C=C Stretch (Aromatic Ring) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1100 - 1300 | IR |

| C-Cl Stretch | 600 - 800 | IR |

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. nih.gov For this compound (C₉H₁₀ClN₃O), HRMS would confirm the molecular ion peak with a high degree of accuracy. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Fragmentation analysis within the mass spectrometer provides further structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the piperidinone ring, loss of a carbonyl group (CO), or the loss of a chlorine radical. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data from NMR and IR spectroscopy.

X-ray Crystallographic Analysis of this compound and its Derivatives

While spectroscopic methods provide data on molecular connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. Although the specific crystal structure of the title compound is not widely published, analysis of closely related pyridazine and piperidin-4-one derivatives provides significant insight into its expected solid-state conformation and packing. mdpi.comgrowingscience.comnih.gov

The crystal structure of a derivative, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, was solved in the monoclinic system with the space group P21/c. growingscience.com Similarly, other N-substituted piperazine (B1678402) and piperidone derivatives often crystallize in monoclinic systems, such as C2/c or P2₁/n. nih.gov It is therefore probable that this compound would also crystallize in a common, relatively low-symmetry system like monoclinic or triclinic. The space group determination is crucial as it defines the symmetry operations within the unit cell.

X-ray analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's geometry. For piperidine derivatives, the six-membered piperidinone ring is almost universally found to adopt a chair conformation, as this minimizes steric and torsional strain. nih.gov The pyridazine ring, being aromatic, would be planar.

The torsion angles within the piperidinone ring would confirm the chair conformation. Analysis of bond lengths would show values typical for C-C, C-N, C=O, and C-Cl single and double bonds. For instance, the C=O bond length is expected to be around 1.22 Å, while the C-N bonds in the piperidine ring would be approximately 1.47 Å. The bond angles around the sp³-hybridized carbons of the piperidinone ring would be close to the ideal tetrahedral angle of 109.5°, whereas the angles in the sp²-hybridized pyridazine ring would be near 120°. These precise geometric parameters provide a complete and static picture of the molecule's structure in the crystal lattice.

Table 3: Representative Crystallographic Parameters from Related Piperidine/Pyridazine Structures

| Parameter | Typical Value |

| Crystal System | Monoclinic, Triclinic |

| Space Group | P2₁/c, P-1 |

| Piperidinone Conformation | Chair |

| C=O Bond Length | ~1.22 Å |

| C(sp³)-N Bond Length | ~1.47 Å |

| C(aromatic)-Cl Bond Length | ~1.74 Å |

| C-C-C Angle (Piperidinone) | ~110° |

| C-N-C Angle (Piperidinone) | ~112° |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is stabilized by a network of intermolecular interactions. While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as other substituted pyridazines and piperidinones, allows for a robust prediction of its interaction patterns.

Hydrogen Bonding: The primary hydrogen bonding interaction anticipated in the crystal lattice involves the piperidinone ring. Specifically, C—H···O interactions are expected, where hydrogen atoms on the carbon framework of one molecule interact with the keto-oxygen atom (O) of an adjacent molecule. In similar crystal structures, these types of weak hydrogen bonds play a crucial role in forming larger supramolecular assemblies. doaj.org For instance, in the crystal structure of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, C—H···O hydrogen bonds link molecules together. doaj.org

Hirshfeld Surface Analysis and 3D Energy Frameworks for Packing Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. nih.gov

Below is an interactive data table summarizing typical contributions of intermolecular contacts found in the Hirshfeld surface analysis of structurally related piperidine and pyridazine derivatives.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | ~35-37% | Represents the most frequent type of contact, arising from the abundance of hydrogen atoms on the molecular surface. nih.govsci-hub.se |

| Cl···H/H···Cl | ~11-32% | Highlights the role of the chlorine substituent in directing crystal packing through halogen-hydrogen interactions. nih.govsci-hub.se |

| C···H/H···C | ~15% | Relates to contacts between carbon and hydrogen atoms, contributing to the overall van der Waals forces. nih.govsci-hub.se |

| O···H/H···O | ~7-19% | Quantifies the contribution of hydrogen bonds involving the keto-oxygen of the piperidinone ring. nih.govsci-hub.se |

| C···C | ~7% | Indicates the presence of π-π stacking interactions between aromatic rings. nih.gov |

Note: The data represents typical values from related structures and serves as a predictive model for this compound.

3D energy frameworks provide a visual representation of the interaction energies between molecules in the crystal. These models use calculated intermolecular potentials to illustrate the strength and nature (e.g., electrostatic, dispersion) of the packing forces, showcasing the molecular pairs that contribute most significantly to the crystal's stability. researchgate.net

Conformational Analysis of the Piperidinone Ring System

Theoretical and Experimental Assessment of Ring Puckering and Substituent Orientations

Experimental data from NMR spectroscopy and single-crystal X-ray diffraction on a wide range of 2,6-diarylpiperidin-4-ones consistently show that the piperidinone ring predominantly adopts a chair conformation . nih.govasianpubs.orgniscpr.res.in This conformation is the most thermodynamically stable arrangement, minimizing both angular and torsional strain.

In this chair form, bulky substituents on the ring, such as aryl groups, preferentially occupy the equatorial positions to minimize steric hindrance. asianpubs.orgniscpr.res.in The orientation of substituents can be confirmed through the analysis of coupling constants in ¹H NMR spectra. For instance, large diaxial coupling constants (typically around 10-11 Hz) are characteristic of a chair conformation. asianpubs.org

Puckering parameters, derived from X-ray diffraction data, can quantitatively describe the exact shape of the ring. For a similar compound, 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, the puckering parameters were determined to be Q = 0.557 Å, θ = 167.8°, and φ = 206.8°, confirming a distorted chair conformation. sci-hub.se Theoretical calculations using Density Functional Theory (DFT) are often employed to optimize the geometry and corroborate experimental findings, showing good agreement with XRD data. nih.govsci-hub.se

Influence of the Pyridazinyl Moiety on Piperidinone Conformation

The introduction of substituents can lead to a flattening of the piperidinone ring in the vicinity of the substituent. asianpubs.orgniscpr.res.in The steric bulk and electronic properties of the pyridazinyl group will dictate the rotational barrier around the N1-C(pyridazine) bond and influence the dihedral angle between the two ring systems. In a related structure containing both pyridazine and piperazine rings, the dihedral angle between the aromatic rings was found to be 13.91°. researchgate.net This suggests a non-coplanar arrangement between the pyridazinyl and piperidinone rings in the title compound, which is a common feature to relieve steric strain. This twisting would be a key conformational feature of the molecule.

Mechanistic Studies of Molecular Interactions in Vitro Focused

In Vitro Target Engagement Studies for Derivatives

The engagement of 1-(6-chloropyridazin-3-yl)piperidin-4-one derivatives with their biological targets has been extensively characterized through a variety of in vitro assays, including enzyme inhibition and receptor binding studies. These investigations are fundamental to understanding the potency and affinity of these compounds in cell-free environments.

Characterization of Binding Affinity and Potency in Cell-Free Systems

A significant body of research has focused on quantifying the binding affinity and inhibitory potency of derivatives of the title compound against a range of biological targets. For instance, a series of pyridazinobenzylpiperidine derivatives demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B). nih.gov Notably, compounds S5 and S16 emerged as lead candidates with competitive reversible inhibition of MAO-B. nih.gov

In a different therapeutic area, derivatives incorporating a pyrazole (B372694) moiety have been synthesized and evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net A series of N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides were designed and showed promising in vitro anti-inflammatory action. researchgate.net

Furthermore, piperidine-based compounds have been investigated for their affinity towards sigma receptors. nih.gov A screening of a collection of piperidine (B6355638)/piperazine-based compounds led to the discovery of a potent ligand for the sigma 1 receptor (S1R), with a high affinity comparable to the reference compound haloperidol. nih.gov

The inhibitory activities of various derivatives are summarized in the interactive data table below.

| Compound/Derivative Series | Target | Assay Type | Key Findings (IC50/Ki) | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine derivatives (S5) | MAO-B | Enzyme Inhibition | Ki = 0.155 ± 0.050 µM | nih.gov |

| Pyridazinobenzylpiperidine derivatives (S16) | MAO-B | Enzyme Inhibition | Ki = 0.721 ± 0.074 µM | nih.gov |

| N-[1-(6'-chloropyridazin-3'-yl)-3-(4''-substitutedphenyl)-1H-pyrazole-5-yl]alkanamides | Inflammatory Proteins | Inhibition of albumin denaturation | Moderate to excellent activity | researchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma-1 Receptor (S1R) | Radioligand Binding Assay | Ki = 3.2 nM | nih.gov |

| Benzimidazole-based pyrrole/piperidine analogs (1-13) | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC50 = 19.44 ± 0.60 µM to 36.05 ± 0.4 µM | mdpi.com |

| Benzimidazole-based pyrrole/piperidine analogs (1-13) | Butyrylcholinesterase (BuChE) | Enzyme Inhibition | IC50 = 21.57 ± 0.61 µM to 39.55 ± 0.03 µM | mdpi.com |

Cellular Pathway Analysis at the Molecular Level (In Vitro)

Beyond direct target engagement in cell-free systems, in vitro cellular assays provide a deeper understanding of how these derivatives modulate specific signaling cascades and their selectivity across a panel of biological targets.

Modulation of Specific Cellular Signaling Cascades by Derivatives (excluding efficacy outcomes)

Derivatives of this compound have been shown to modulate key cellular signaling pathways. For instance, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which share the core piperidin-4-one structure, were found to increase the mRNA expression of apoptosis-promoting genes, namely p53 and Bax, in hematological cancer cell lines. nih.gov This suggests an engagement with the intrinsic apoptotic pathway at the molecular level.

In another study, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one were investigated for their ability to inhibit the NLRP3 inflammasome. mdpi.comnih.gov These compounds were shown to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in PMA-differentiated THP-1 cells stimulated with LPS/ATP. mdpi.comnih.gov This points to a direct or indirect modulation of the NLRP3 inflammasome complex, a key component of the innate immune response. The selected compounds were also evaluated for their ability to reduce the ATPase activity of human recombinant NLRP3. mdpi.comnih.gov

Assessment of Selectivity against Panels of Biological Targets (in vitro, non-clinical)

Selectivity is a critical parameter for the development of targeted therapies. The pyridazinobenzylpiperidine derivatives that were potent MAO-B inhibitors were also evaluated for their activity against MAO-A to determine their selectivity. nih.gov This comparative analysis is essential to minimize off-target effects.

Similarly, new 4-(6-oxopyridazin-1-yl)benzenesulfonamides were tested for their inhibitory activities against a panel of four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov The varying inhibition constants (KIs) across these isoforms highlight the differential selectivity of the compounds. nih.gov These pyridazine-based benzenesulfonamides were also assessed for their inhibitory effects on COX-1/2 and 5-lipoxygenase (5-LOX), demonstrating a multi-target engagement profile. nih.gov

The selectivity profiles for representative derivatives are presented in the interactive data table below.

| Compound/Derivative Series | Primary Target | Selectivity Panel | Key Selectivity Findings | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidine derivatives | MAO-B | MAO-A | Demonstrated selectivity for MAO-B over MAO-A. | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrases | hCA I, II, IX, XII | Varied inhibition constants (KI) against different hCA isoforms, indicating differential selectivity. | nih.gov |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Inflammatory Enzymes | COX-1, COX-2, 5-LOX | Showed inhibitory activity against COX-2 and 5-LOX, indicating a multi-target profile. | nih.gov |

Role of 1 6 Chloropyridazin 3 Yl Piperidin 4 One As a Synthetic Intermediate

Utility in the Synthesis of Complex Heterocyclic Systems

The ketone functionality of 1-(6-chloropyridazin-3-yl)piperidin-4-one is a prime site for annulation reactions, enabling the construction of intricate spirocyclic and fused heterocyclic systems. These complex structures are of significant interest in drug discovery due to their rigid, three-dimensional nature, which can lead to high-affinity and selective interactions with biological targets.

One prominent application is in the Fischer indole (B1671886) synthesis, a classic acid-catalyzed reaction between a ketone and a phenylhydrazine (B124118) to form an indole ring system. nih.govnih.gov By reacting this compound with various substituted phenylhydrazines, chemists can generate a library of novel spiro[piperidine-4,2'-indole] derivatives. This reaction proceeds through a hydrazone intermediate, which undergoes a mdpi.commdpi.com-sigmatropic rearrangement to ultimately form the indole nucleus, creating a direct bond between the piperidine (B6355638) and indole rings at a spiro center.

Another powerful method for building complex heterocycles from this intermediate is the Gewald reaction. This multicomponent reaction utilizes a ketone, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur to construct a 2-aminothiophene ring. Applying this reaction to this compound would yield a fused thieno[2,3-c]piperidine system, incorporating the chloropyridazine moiety. Such structures combine the features of three different heterocyclic rings, offering a high degree of molecular complexity and opportunities for further functionalization.

The synthesis of other spiro-heterocycles, such as spiro-oxiranes and spiro-pyrrolidines, is also feasible. The reaction of the piperidin-4-one with diazomethane (B1218177) or Corey-Chaykovsky reagents can produce spiro-epoxides, which are themselves versatile intermediates for further transformations. Condensation reactions with various amines and amino acids can lead to the formation of more elaborate fused and spirocyclic systems, including pyrido[3,4-b]indole analogues.

Table 1: Examples of Complex Heterocyclic Systems Derived from this compound

| Starting Material | Reaction Type | Resulting Heterocyclic System | Potential Scaffold |

| This compound | Fischer Indole Synthesis | Indole Annulation | Spiro[piperidine-4,2'-indole] |

| This compound | Gewald Reaction | Thiophene Annulation | Thieno[2,3-c]piperidine |

| This compound | Pictet–Spengler Reaction | Isoquinoline Annulation | Spiro[piperidine-4,1'-pyrido[3,4-b]indole] |

| This compound | Condensation with Hydrazines | Pyrazole (B372694)/Pyridazine (B1198779) Formation | Spiro[piperidine-4,X'-pyrazolo/pyridazino] |

Application in Building Blocks for Diverse Chemical Scaffolds

Beyond its use in constructing fused systems, this compound is a foundational building block for creating libraries of diverse chemical scaffolds through functional group interconversion. The two primary handles for modification are the piperidinone ketone and the pyridazine chloro group.

The ketone at the 4-position of the piperidine ring is readily transformed into other functional groups. A key transformation is reductive amination, where the ketone reacts with an amine (including ammonia (B1221849) or primary amines) in the presence of a reducing agent to yield a 4-amino-piperidine derivative. mdpi.com The resulting compound, 1-(6-chloropyridazin-3-yl)piperidin-4-amine, is a crucial intermediate itself, allowing for the introduction of a vast array of substituents via acylation, sulfonylation, or further alkylation of the new amino group. This derivative is commercially available, highlighting its importance in synthetic campaigns.

The chlorine atom at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride with a wide range of nucleophiles, including amines, alcohols, and thiols. For instance, reaction with various anilines or phenols, often facilitated by palladium-catalyzed cross-coupling reactions (such as the Buchwald-Hartwig amination), can introduce diverse aryl substituents. This modification is frequently employed in the synthesis of kinase inhibitors, where an aryl-amino or aryloxy group at this position is crucial for binding to the target protein.

By combining modifications at both the piperidine and pyridazine rings, a vast chemical space can be explored from a single starting intermediate. For example, the ketone can first be converted to an amine, which is then acylated, followed by a Suzuki or Buchwald-Hartwig coupling reaction on the pyridazine ring to introduce a second point of diversity. This systematic approach is fundamental to the generation of compound libraries for high-throughput screening in drug discovery programs.

Table 2: Building Blocks Generated from this compound

| Reaction Site | Transformation | Reagents | Resulting Functional Group | New Building Block Scaffold |

| Piperidin-4-one | Reductive Amination | NH3, NaBH3CN | Primary Amine | 1-(6-Chloropyridazin-3-yl)piperidin-4-amine |

| Piperidin-4-one | Reduction | NaBH4 | Secondary Alcohol | 1-(6-Chloropyridazin-3-yl)piperidin-4-ol |

| Piperidin-4-one | Grignard Reaction | R-MgBr | Tertiary Alcohol | 1-(6-Chloropyridazin-3-yl)-4-alkyl-piperidin-4-ol |

| Pyridazin-6-Cl | Nucleophilic Substitution | R-NH2, Pd catalyst | Secondary Amine | 1-(6-(Arylamino)pyridazin-3-yl)piperidin-4-one |

| Pyridazin-6-Cl | Suzuki Coupling | R-B(OH)2, Pd catalyst | Aryl/Alkyl Group | 1-(6-Arylpyridazin-3-yl)piperidin-4-one |

| Pyridazin-6-Cl | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkyne | 1-(6-Alkynylpyridazin-3-yl)piperidin-4-one |

Contributions to Chemical Probe Development for Biological Systems (Non-Clinical)

Chemical probes are essential tools designed to interrogate biological systems by selectively binding to and modulating the function of a specific protein target. While the this compound scaffold is a cornerstone in the synthesis of compounds with therapeutic potential, particularly kinase inhibitors, its direct application in the development of non-clinical chemical probes is less explicitly documented. nih.govnih.gov

The primary contribution of this intermediate is in providing a robust and adaptable framework for synthesizing potent and selective inhibitors of various protein kinases, such as FLT3 and JNK1. nih.gov These inhibitors, while developed with therapeutic goals in mind, can serve as de facto probes in laboratory settings to study the cellular roles of their target kinases. For example, a highly selective inhibitor synthesized from this scaffold can be used in cell-based assays to elucidate the downstream signaling pathways regulated by a specific kinase, thereby acting as a tool for target validation and mechanistic studies.

The structural features of this compound make it amenable to the modifications required for creating more conventional chemical probes. For instance, the piperidine nitrogen or a functional group introduced by displacing the pyridazine chlorine could serve as an attachment point for reporter tags such as fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or photo-crosslinking moieties. Such tagged molecules would allow for the visualization of the target protein within cells, or for the identification of binding partners through pull-down experiments.

However, the available literature primarily focuses on the structure-activity relationships for therapeutic efficacy rather than on the synthesis of these specialized tool compounds. Therefore, while the scaffold is foundational to the synthesis of biologically active molecules used to probe biological systems in a broader sense, its specific and intentional development into dedicated, non-clinical chemical probes with reporter functionalities is not a widely reported application.

Future Research Directions and Unaddressed Areas in Chemical Sciences

Development of Novel Synthetic Routes to Access Stereoisomers or Less Accessible Analogs

The synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-one typically involves established methods such as the Buchwald-Hartwig amination of 3,6-dichloropyridazine (B152260) with 4-piperidone. vulcanchem.com However, future research must focus on developing more sophisticated and efficient synthetic strategies to access molecular variations that are currently difficult to obtain.

Stereoisomer Synthesis: The piperidinone core, while achiral itself, is a common precursor to chiral molecules upon modification. The development of asymmetric synthetic routes is a critical next step. Potential strategies include:

Asymmetric Hydrogenation: Introducing a double bond into the piperidine (B6355638) ring to form an enamine, followed by enantioselective hydrogenation using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands).

Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the piperidone nitrogen to direct subsequent reactions stereoselectively, followed by removal of the auxiliary.

Organocatalysis: Employing chiral amines or acids to catalyze the stereoselective formation of the piperidine ring itself from acyclic precursors.

Less Accessible Analogs: Accessing a wider range of analogs requires moving beyond simple N-arylation. Future routes could explore:

Multi-component Reactions: Designing novel one-pot reactions where the pyridazine (B1198779), piperidone precursor, and other functional groups are assembled in a single, highly efficient step.

Late-Stage Functionalization: Developing methods to selectively modify the core structure after its initial synthesis, such as C-H activation, to introduce functional groups at positions that are otherwise unreactive. The piperidine ring system is a frequently encountered heterocycle in pharmaceuticals, often serving as a linker or to improve pharmacokinetic profiles. beilstein-journals.org

These advanced synthetic approaches will be instrumental in creating libraries of diverse stereoisomers and analogs for biological screening and materials science applications.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic routes and ensure process safety and reproducibility, a shift from traditional offline analysis to real-time reaction monitoring is essential. The application of Process Analytical Technology (PAT) using advanced spectroscopic probes can provide continuous insight into reaction kinetics, intermediate formation, and endpoint determination.

For the synthesis of this compound and its derivatives, the following techniques could be implemented:

In-situ FT-IR/Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants (e.g., the disappearance of the N-H bond from piperidone) and products (e.g., the appearance of characteristic bands for the N-aryl bond) in real-time.

Process NMR Spectroscopy: For reactions in solution, NMR can provide detailed structural information about all species present in the reaction mixture, allowing for unambiguous identification of intermediates and byproducts without the need for sample extraction.

The structures of novel derivatives are typically established and confirmed by a combination of spectroscopic techniques, including NMR (¹H and ¹³C), Mass Spectrometry (MS), and FT-IR. mdpi.commdpi.com Implementing these techniques in-situ would allow for the rapid collection of kinetic data, facilitating the optimization of reaction conditions such as temperature, catalyst loading, and reaction time. vulcanchem.com

Table 1: Potential Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| In-situ FT-IR | Functional group changes | Monitoring C-N bond formation, disappearance of N-H stretch |

| In-situ Raman | Vibrational modes, C-Cl bond | Tracking consumption of 3,6-dichloropyridazine |

| Process NMR | Detailed structural data | Quantifying reactants, intermediates, and products simultaneously |

Integration of Machine Learning for De Novo Design of this compound Derivatives with Targeted In Silico Properties

De novo drug design, which aims to generate entirely new molecular structures with desired properties, is being revolutionized by machine learning (ML). nih.govschrodinger.com By leveraging the this compound scaffold as a starting point, ML models can explore vast chemical spaces to design novel derivatives with optimized in silico properties.

The workflow for this approach involves several key steps:

Data Curation: Assembling a large dataset of known molecules with relevant biological activities and physicochemical properties.

Model Training: Using generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), trained on representations of molecular structures like SMILES strings. arxiv.org

Generation and Optimization: The trained model generates novel molecules based on the core scaffold. This process can be guided by reinforcement learning or other optimization techniques to steer the generation towards molecules with specific predicted properties (e.g., high binding affinity to a target protein, low toxicity, desirable ADMET profile). arxiv.orgresearchgate.net

This computational approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. schrodinger.comnih.gov

Table 2: Machine Learning Models for De Novo Molecular Design

| Machine Learning Model | Description | Application for Derivatives |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Learns patterns from sequential data (e.g., SMILES strings) to generate new valid sequences. | Generating novel, synthetically accessible analogs of the core structure. nih.gov |

| Generative Adversarial Networks (GANs) | A "generator" network creates new molecules, while a "discriminator" network tries to distinguish them from real molecules, leading to the generation of highly realistic structures. | Designing derivatives that mimic the properties of known active compounds. |

| Reinforcement Learning (RL) | An agent learns to generate molecules by receiving rewards for desired properties, optimizing the output for specific goals. | Fine-tuning molecular structures to maximize a specific activity or property profile. arxiv.org |

Exploration of Catalyst Systems for Selective Transformations of the Core Structure

The reactivity of the this compound core can be selectively manipulated using advanced catalyst systems. The chlorine atom on the pyridazine ring is a prime handle for cross-coupling reactions, while the piperidinone ring offers sites for other transformations.

Functionalization of the Pyridazine Ring:

Palladium-Catalyzed Cross-Coupling: Beyond the initial N-arylation, the chlorine atom can be replaced with various substituents using Suzuki (boronic acids), Sonogashira (alkynes), Heck (alkenes), and Buchwald-Hartwig (amines, alcohols) cross-coupling reactions. Exploring catalysts based on metals other than palladium, such as nickel or copper, could offer alternative reactivity, lower costs, and different substrate scopes.

C-H Activation: Developing catalytic systems to directly functionalize the C-H bonds on the pyridazine ring would provide a powerful tool for introducing substituents without pre-functionalization, enabling more efficient synthesis of complex analogs.

Transformations of the Piperidinone Ring:

Selective Ketone Reduction: Asymmetric transfer hydrogenation or enzymatic reduction of the ketone to an alcohol can produce chiral building blocks with high enantiomeric excess.

α-Functionalization: Catalytic methods for the enantioselective α-functionalization of the ketone would allow for the introduction of substituents adjacent to the carbonyl group, creating valuable chiral centers.

Future research should focus on discovering and optimizing catalyst systems that provide high selectivity (chemo-, regio-, and stereo-selectivity) for these transformations, thereby expanding the chemical space accessible from this versatile scaffold.

Deepening Understanding of Solvation Effects and Conformational Dynamics through Enhanced Computational Methodologies

The biological activity and chemical reactivity of a molecule are profoundly influenced by its three-dimensional shape (conformation) and its interactions with the surrounding solvent. A deeper understanding of these factors for this compound is crucial for rational drug design and reaction optimization.

Advanced Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in various solvents over time. This allows researchers to study the conformational flexibility of the piperidine ring (e.g., chair-boat interconversion) and how different solvents stabilize specific conformations, which can impact receptor binding or reactivity.

Quantum Mechanics (QM) Calculations: High-level QM methods, such as Density Functional Theory (DFT), can be used to accurately calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule. mdpi.com These calculations can help predict the most reactive sites for chemical transformations and rationalize spectroscopic data.

Hybrid QM/MM Methods: For studying the molecule's interaction with a biological target like a protein, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance of accuracy and computational efficiency. The reactive center is treated with high-accuracy QM, while the larger environment (protein and solvent) is modeled with computationally less expensive MM force fields.

By applying these enhanced computational methodologies, researchers can gain a detailed, atomistic-level understanding of the molecule's behavior, providing predictive insights that can guide future synthetic and biological studies.

Q & A

Q. What are the optimal synthetic routes for 1-(6-Chloropyridazin-3-yl)piperidin-4-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling 6-chloropyridazine with piperidin-4-one derivatives under nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of the chloropyridazine moiety .

- Catalyst use : Base catalysts like K₂CO₃ or Et₃N facilitate deprotonation and intermediate stabilization .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product. Monitor via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridazine protons : Look for a singlet at δ 8.5–9.0 ppm (C6-H on chloropyridazine) .

- Piperidinone protons : The carbonyl group deshields adjacent protons, resulting in multiplets at δ 2.5–3.5 ppm (piperidine ring) and a carbonyl carbon at ~205–210 ppm in ¹³C NMR .

- IR : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the piperidin-4-one moiety .

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Retention times vary by method but should show a single dominant peak .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency response : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How can conformational analysis via X-ray crystallography resolve ambiguities in the spatial arrangement of this compound?

Methodological Answer:

- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100–290 K .

- Structure refinement : Employ SHELXL for small-molecule refinement. Key parameters include thermal displacement (Ueq) and R-factor convergence (<5%) .

- Puckering analysis : Apply Cremer-Pople coordinates to quantify piperidinone ring distortion. Amplitude (Q) and phase angle (φ) calculations reveal nonplanar conformations .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to highlight bond angles and torsional strain .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated chemical shifts)?

Methodological Answer:

- Validation steps :

- Baseline calibration : Ensure NMR spectra are referenced to TMS (δ 0 ppm) and solvent peaks are accounted for .

- DFT parameters : Use B3LYP/6-311+G(d,p) for geometry optimization and chemical shift prediction. Compare with experimental δ values using mean absolute error (MAE) .

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations .

- Case study : If C=O carbon shifts deviate, reassess hydrogen bonding or crystal packing effects in DFT models .

Q. What strategies optimize the pharmacological evaluation of this compound for target binding studies?

Methodological Answer:

- Docking studies : Use AutoDock Vina with PyRx to model interactions with targets (e.g., kinases). Focus on chloropyridazine’s electronegative pocket engagement .

- Bioassay design :

- In vitro : Test against enzyme panels (e.g., CYP450) at 1–100 μM concentrations. Use LC-MS to quantify metabolite formation .

- ADMET profiling : Apply Caco-2 cell monolayers for permeability assays and hepatic microsomes for metabolic stability .

- Data interpretation : Use Hill plots to determine IC₅₀ values and assess cooperative binding .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

Q. What computational methods predict the reactivity of the chloropyridazine ring in derivatization reactions?

Methodological Answer:

- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian 16) to identify nucleophilic/electrophilic sites. Lower LUMO energy at C3/C5 positions suggests susceptibility to nucleophilic attack .

- Reactivity indices : Apply Fukui functions (condensed-to-atom variant) to quantify site-specific electrophilicity .

- Kinetic modeling : Use Eyring-Polanyi equations to predict activation energies for SNAr reactions under varying pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.